GNF4877 -

GNF4877

Catalog Number: EVT-269669
CAS Number:
Molecular Formula: C25H27FN6O4
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNF4877 is a low-molecular-weight, aminopyrazine derivative identified through a phenotypic high-throughput screening campaign. [] It functions as a potent dual inhibitor of two key enzymes: dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β). [] This dual inhibition makes GNF4877 a potential candidate for developing oral therapies for diabetes. [] Research indicates that GNF4877 promotes the proliferation of primary human β-cells, which are responsible for producing insulin. [] This ability to stimulate β-cell growth highlights its potential in restoring β-cell mass, improving insulin content, and ultimately achieving glycemic control in individuals with diabetes. []

Harmine

  • Compound Description: Harmine is a natural alkaloid that acts as a potent and selective inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [, , , ]. It has demonstrated the ability to induce human beta-cell proliferation, expand beta-cell mass, and enhance the expression of beta-cell phenotypic genes in vitro and in vivo [, , , ].

2-2c

  • Compound Description: 2-2c is a small molecule DYRK1A inhibitor known to induce human beta-cell proliferation [, , , ]. Like harmine, it also enhances the expression of key beta-cell genes involved in differentiation and function [, , , ].
  • Relevance: 2-2c shares a similar profile with both GNF4877 and harmine in its ability to drive human beta-cell proliferation, likely through DYRK1A inhibition [, , , ]. Notably, 2-2c aligns with harmine in its additional capacity to promote beta-cell differentiation, a feature not observed with GNF4877 [, , , ].

5-Iodotubercidin (5-IT)

  • Compound Description: 5-IT is a DYRK1A inhibitor recognized for its ability to induce human beta-cell proliferation and enhance beta-cell differentiation and function [, , , ]. It increases the expression of various genes crucial for beta-cell identity and function [, , , ].
  • Relevance: 5-IT exhibits a comparable profile to GNF4877, harmine, and 2-2c in promoting human beta-cell proliferation, likely through DYRK1A inhibition [, , , ]. Similar to harmine and 2-2c, 5-IT also demonstrates a "pro-differentiation effect" on beta-cells, distinguishing it from GNF4877 [, , , ].

INDY

  • Relevance: While both INDY and GNF4877 act as DYRK1A inhibitors and share the ability to induce beta-cell proliferation, they both lack the "pro-differentiation effect" observed with harmine, 2-2c, and 5-IT [].

CC-401

  • Compound Description: CC-401 is another DYRK1A inhibitor examined for its ability to induce beta-cell proliferation []. Similar to INDY, CC-401 does not appear to impact beta-cell differentiation [].

Leucettine-41

  • Relevance: Leucettine-41 shares a similar profile with GNF4877, INDY, and CC-401. All four compounds act as DYRK1A inhibitors and can induce beta-cell proliferation but lack the additional "pro-differentiation effect" observed with harmine, 2-2c, and 5-IT [].

GNF7156

  • Compound Description: GNF7156 is a small molecule inhibitor of both glycogen synthase kinase-3 beta (GSK-3β) and DYRK1A []. This dual inhibition makes it a potential therapeutic agent for promoting human β-cell proliferation [].
  • Relevance: Both GNF7156 and GNF4877 demonstrate inhibitory activity against GSK-3β and DYRK1A, suggesting a shared mechanism for promoting human β-cell proliferation [, ]. This dual inhibition distinguishes them from compounds like harmine, 2-2c, and 5-IT, which primarily target DYRK1A [, , , ].
Source and Classification

GNF4877 was developed as part of a series of aminopyrazine compounds aimed at targeting DYRK1A and related kinases. It is classified under the category of kinase inhibitors, specifically designed to modulate signaling pathways involved in cell proliferation and differentiation. The compound's effectiveness has been evaluated in various preclinical studies, emphasizing its impact on beta cell biology and potential implications for diabetes treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of GNF4877 involves a multi-step organic chemistry process that typically includes the formation of the aminopyrazine scaffold. The design strategy focuses on optimizing interactions with the ATP-binding site of DYRK1A through structure-activity relationship (SAR) studies. Key steps in the synthesis may include:

  1. Formation of the Aminopyrazine Core: This involves coupling reactions that establish the central structure essential for kinase inhibition.
  2. Functionalization: Modifications to introduce various substituents that enhance potency and selectivity towards DYRK1A.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological assays.

The specific synthetic route can vary, but detailed methodologies are often documented in scientific literature to facilitate reproducibility .

Molecular Structure Analysis

Structure and Data

GNF4877 has a distinct molecular structure characterized by an aminopyrazine core, which is crucial for its inhibitory activity against DYRK1A. The compound's chemical formula is C₁₄H₁₅N₅O, and it exhibits a molecular weight of approximately 255.31 g/mol.

  • Key Structural Features:
    • Aminopyrazine Backbone: Essential for binding to the kinase domain.
    • Substituents: Specific groups attached to the pyrazine ring that modulate activity.

Structural analysis often employs techniques such as X-ray crystallography or NMR spectroscopy to elucidate binding modes with target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

GNF4877 engages in several biochemical interactions primarily through competitive inhibition at the ATP-binding site of DYRK1A. This interaction can lead to:

  • Inhibition of Kinase Activity: By occupying the ATP-binding pocket, GNF4877 prevents substrate phosphorylation, which is critical for signal transduction.
  • Impact on Cell Cycle Regulation: Studies have shown that GNF4877 can induce cell cycle progression in pancreatic beta cells, leading to increased proliferation rates under certain conditions .

The compound's broad kinase inhibition profile suggests potential interactions with other pathways, necessitating careful evaluation in therapeutic contexts.

Mechanism of Action

Process and Data

The mechanism by which GNF4877 exerts its effects primarily involves:

  1. Inhibition of DYRK1A: This leads to altered phosphorylation states of downstream targets involved in cell proliferation and differentiation.
  2. Modulation of Beta Cell Function: Inhibition can enhance beta cell proliferation while potentially interfering with differentiation processes, as observed in studies where GNF4877 inhibited key transcription factors necessary for beta cell identity .

Experimental data indicate that GNF4877's action is mediated through complex signaling networks involving multiple kinases beyond DYRK1A, highlighting its non-selective nature .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNF4877 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as DMSO, with variable solubility in aqueous solutions depending on pH.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

GNF4877 has significant implications in scientific research, particularly in studies focused on:

  • Diabetes Treatment: Its ability to promote pancreatic beta cell proliferation positions it as a candidate for therapeutic strategies aimed at restoring insulin production in diabetic patients.
  • Kinase Inhibition Studies: As a non-selective kinase inhibitor, GNF4877 serves as a valuable tool for investigating kinase signaling pathways and their roles in cellular processes.

Research continues to explore its potential applications not only in diabetes but also in cancer biology and neurological disorders where DYRK kinases are implicated .

Properties

Product Name

GNF4877

IUPAC Name

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid

Molecular Formula

C25H27FN6O4

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1

InChI Key

UZIATSFXNVOVFE-OAHLLOKOSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

GNF-4877; GNF 4877; GNF4877

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.